molecular formula C8H14O6 B14009515 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol CAS No. 50256-51-4

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol

Cat. No.: B14009515
CAS No.: 50256-51-4
M. Wt: 206.19 g/mol
InChI Key: SCPZHNFZLGNUMI-UHFFFAOYSA-N
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Description

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol is a chemical compound with the molecular formula C8H14O6 and a molecular weight of 206.193 g/mol It is characterized by its unique bicyclic structure, which includes three oxygen atoms and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxy-substituted diol with a suitable oxidizing agent to form the bicyclic structure. The reaction conditions often require a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The methoxy group and oxygen atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol is unique due to its specific arrangement of oxygen atoms and the presence of a methoxy group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

50256-51-4

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

6-methoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C8H14O6/c1-11-8-6(10)5(9)7-4(14-8)2-12-3-13-7/h4-10H,2-3H2,1H3

InChI Key

SCPZHNFZLGNUMI-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C2C(O1)COCO2)O)O

Origin of Product

United States

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